1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9BrF2S. It is a brominated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-bromobenzyl chloride with 3,5-difluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used for oxidation.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific applicationThe sulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-difluoroanisole: Used in the synthesis of cyclin-dependent kinase inhibitors.
1-Bromo-3,4-difluorobenzene: Involved in regioselective nucleophilic aromatic substitution reactions.
1-Bromo-2,2,2-trifluoroethylbenzene: Utilized in various organic synthesis applications.
Uniqueness
1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The sulfanyl group further adds to its chemical diversity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-bromophenyl)methylsulfanyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXMLXSGNOYEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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